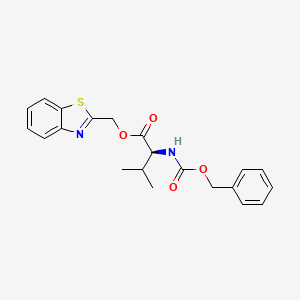
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide works by inhibiting the activity of a protein called cyclic GMP-AMP synthase (cGAS). cGAS is an important protein in the immune system that detects foreign DNA and triggers an immune response. By inhibiting cGAS, 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has been found to have anti-inflammatory effects in animal models of IBD. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has several advantages for lab experiments. It is easy to synthesize and is stable under normal lab conditions. 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide is that it has not yet been studied extensively in humans, and its long-term effects are not yet known.
Orientations Futures
There are several future directions for the study of 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide. One direction is to further study its potential use in treating IBD and cancer. Another direction is to explore its potential use in other inflammatory conditions, such as rheumatoid arthritis. Additionally, future studies could focus on optimizing the synthesis method of 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide and developing more potent analogs.
Méthodes De Synthèse
The synthesis of 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide involves a reaction between 4-amino-N-propan-2-ylbenzamide and 2-oxopiperidine-1-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide.
Applications De Recherche Scientifique
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory properties and has been studied for its use in treating inflammatory bowel disease (IBD). 4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide has also been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)16-15(19)12-6-8-13(9-7-12)17-10-4-3-5-14(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSOVAZHLYHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopiperidin-1-yl)-N-propan-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
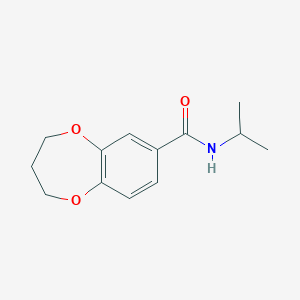
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
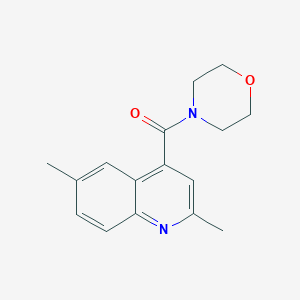
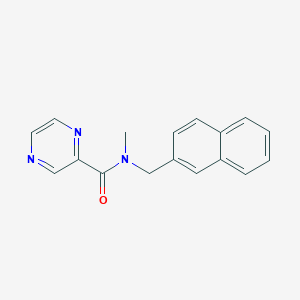
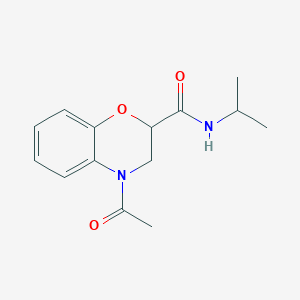
![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)

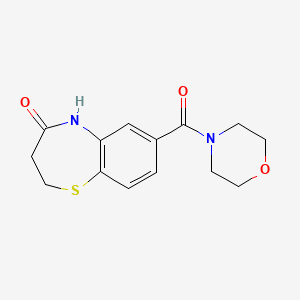
![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)
![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
